
3-Chlorobutane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobutane-1,2-diol is an organic compound with the molecular formula C₄H₉ClO₂. It is a colorless liquid with a slightly sweet odor and is soluble in water and polar solvents . This compound is commonly used as a building block in organic synthesis and is known for its chiral properties, meaning it can exist in two different forms with distinct biological activities .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chlorobutane-1,2-diol can be synthesized through various methods. One common approach involves the chlorination of butane-1,2-diol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions . The reaction proceeds as follows:
CH3CH(OH)CH(OH)CH3+SOCl2→CH3CH(Cl)CH(OH)CH3+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions: 3-Chlorobutane-1,2-diol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form butane-1,2-diol.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Nucleophiles like OH⁻, NH₃, under mild to moderate conditions.
Major Products Formed:
Oxidation: Butane-1,2-dione, butane-1,2-dial.
Reduction: Butane-1,2-diol.
Substitution: Butane-1,2-diol, various substituted derivatives.
科学研究应用
3-Chlorobutane-1,2-diol has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Chlorobutane-1,2-diol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. Additionally, the hydroxyl groups can undergo oxidation or reduction, altering the compound’s chemical properties . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with enzymes and other biological molecules .
相似化合物的比较
3-Chloropropane-1,2-diol: Similar in structure but with one less carbon atom.
2-Chlorobutane-1,2-diol: Similar but with the chlorine atom on a different carbon.
Butane-1,2-diol: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutane-1,2-diol is unique due to its specific placement of the chlorine atom, which imparts distinct reactivity and chiral properties. This makes it particularly useful in stereochemical studies and in the synthesis of chiral compounds .
属性
CAS 编号 |
53496-34-7 |
|---|---|
分子式 |
C4H9ClO2 |
分子量 |
124.56 g/mol |
IUPAC 名称 |
3-chlorobutane-1,2-diol |
InChI |
InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3 |
InChI 键 |
CWHYTESDVACLIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
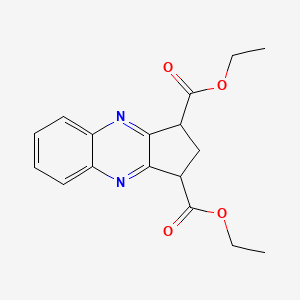


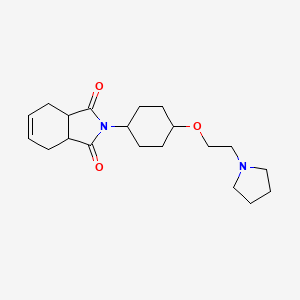
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
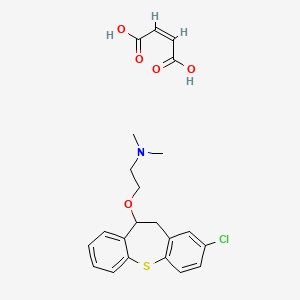
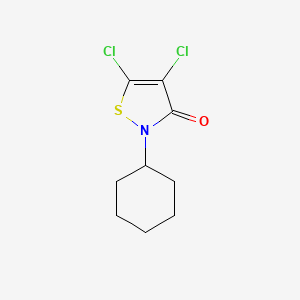
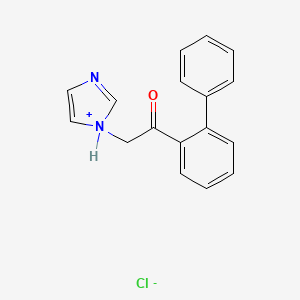
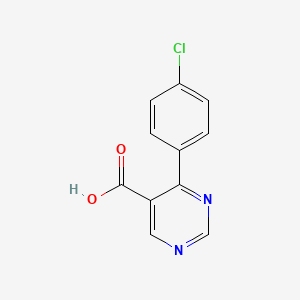

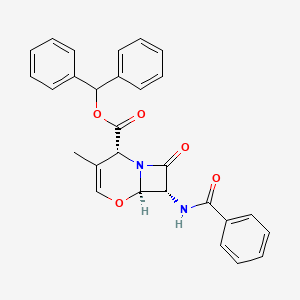
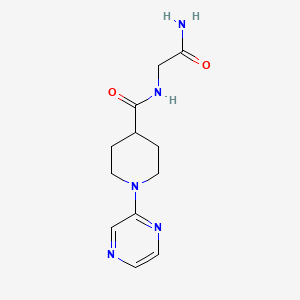
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
